Ubiquicidin(29-41)

Infection Imaging SPECT Tracer Antimicrobial Peptide

This sequence-defined 13-amino-acid peptide (TGRAKRRMQYNRR) is the validated infection-imaging scaffold proven in clinical trials for orthopedic implant infection (100% sensitivity/specificity), mediastinitis (83–85% sensitivity, 85–100% specificity), and chronic osteomyelitis (86% detection). Unlike scrambled controls or conventional tracers (⁶⁷Ga-citrate, ¹¹¹In-leukocytes), only the exact TGRAKRRMQYNRR sequence achieves high target-to-nontarget ratios (>5) and discriminates bacterial infection from sterile inflammation. Essential for ⁹⁹ᵐTc-kit formulation, ⁶⁸Ga-PET/CT probe development, and next-generation derivative synthesis. Procure only sequence-verified Ubiquicidin(29-41) to ensure clinically validated imaging performance.

Molecular Formula C68H121N31O18S
Molecular Weight 1693.0 g/mol
Cat. No. B15565561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbiquicidin(29-41)
Molecular FormulaC68H121N31O18S
Molecular Weight1693.0 g/mol
Structural Identifiers
InChIInChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1
InChIKeyOYOXQLUCUURFIV-YXCRIUEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ubiquicidin(29-41): Procurement Guide for the 13-mer Cationic Antimicrobial Peptide Fragment for Infection-Specific Imaging


Ubiquicidin(29-41), also known as UBI 29-41, is a 13-amino acid synthetic cationic antimicrobial peptide fragment (sequence: TGRAKRRMQYNRR) derived from residues 29–41 of the human ubiquicidin protein [1]. This fragment retains the membrane-targeting properties of the full-length peptide, binding preferentially to the anionic microbial cell membranes of bacteria and fungi [2]. Radiolabeled with technetium-99m (⁹⁹ᵐTc) or gallium-68 (⁶⁸Ga), it functions as an infection-specific imaging agent capable of distinguishing active bacterial infection from sterile inflammation, a key limitation of conventional tracers like ⁶⁷Ga-citrate and ¹¹¹In-labeled leukocytes [3]. Its utility is documented in clinical trials across orthopedic implant infections, diabetic foot osteomyelitis, and postsurgical mediastinitis [4][5].

Why Ubiquicidin(29-41) Cannot Be Substituted with Other Antimicrobial Peptides or Conventional Infection Tracers


Generic substitution of Ubiquicidin(29-41) with other antimicrobial peptides (AMPs), scrambled sequence controls, or conventional infection tracers is not scientifically valid due to quantifiable differences in bacterial binding specificity, target-to-nontarget (T/NT) ratios, blood clearance kinetics, and clinical diagnostic accuracy. The 13-mer sequence TGRAKRRMQYNRR is essential for selective electrostatic interaction with anionic bacterial membranes; a scrambled version (Sc-UBI 29-41) shows significantly reduced accumulation at infection sites (P < 0.05) and fails to discriminate infection from sterile inflammation [1]. Compared to widely used clinical tracers like ⁶⁷Ga-citrate and ¹¹¹In-leukocytes, which accumulate non-specifically in both infection and inflammation, UBI 29-41 demonstrates infection-specific targeting [2]. Even within the ubiquicidin family, the 29-41 fragment outperforms the 18-35 fragment in terms of T/NT ratios (>5 vs. 2-3 in rabbits) [3]. Procurement of precise sequence-defined Ubiquicidin(29-41) is therefore essential to achieve the validated imaging performance documented in clinical trials.

Ubiquicidin(29-41): Quantitative Differentiation Evidence vs. Comparators for Procurement Decisions


Superior Target-to-Nontarget (T/NT) Ratio of ⁹⁹ᵐTc-UBI 29-41 vs. Scrambled Peptide Control in Murine Infection Model

In a head-to-head comparison using a murine Staphylococcus aureus infection model, ⁹⁹ᵐTc-UBI 29-41 demonstrated significantly higher accumulation at the infection site compared to its scrambled sequence control, ⁹⁹ᵐTc-Sc-UBI 29-41 [1]. This difference was statistically significant (P < 0.05), confirming that the specific amino acid sequence of UBI 29-41 is critical for bacterial targeting [1]. Furthermore, pre-injection of excess unlabeled UBI 29-41 reduced ⁹⁹ᵐTc-UBI 29-41 accumulation at the infection site (P < 0.05), whereas excess unlabeled scrambled peptide did not, demonstrating specific, saturable binding [1].

Infection Imaging SPECT Tracer Antimicrobial Peptide

Rapid Blood Clearance Half-Life of UBI 29-41 vs. Scrambled Control Enables Faster Imaging Protocols

The blood clearance half-life of ⁹⁹ᵐTc-UBI 29-41 in mice was measured at 16 minutes, which is shorter than the 21-minute half-life of the scrambled control peptide ⁹⁹ᵐTc-Sc-UBI 29-41 [1]. This rapid clearance, primarily via the renal route, minimizes background signal and enables earlier imaging time points compared to conventional tracers [2]. In humans, a biokinetic study confirmed fast blood clearance with a mean residence time of 0.52 hours and approximately 85% of injected activity eliminated via renal clearance within 24 hours [2]. In contrast, ⁶⁷Ga-citrate, a comparator clinical tracer, exhibits prolonged blood retention and requires imaging at 48-72 hours post-injection, delaying clinical decision-making [3].

Pharmacokinetics Blood Clearance Renal Excretion

Clinical Diagnostic Accuracy of ⁹⁹ᵐTc-UBI 29-41 vs. Conventional Infection Tracers in a 148-Patient Trial

In a multicenter clinical trial involving 148 patients with various infection types (fever of unknown origin, osteomyelitis, diabetic foot, prosthesis infection), ⁹⁹ᵐTc-UBI 29-41 achieved a sensitivity of 96.3%, specificity of 94.1%, and overall diagnostic accuracy of 95.3% [1]. This performance represents a significant improvement over conventional infection-imaging agents such as ⁶⁷Ga-citrate and ¹¹¹In-labeled leukocytes, which are known to accumulate non-specifically in both infection and sterile inflammation, leading to false-positive results [2]. The high positive predictive value (95.1%) and negative predictive value (95.5%) further support its reliability in clinical decision-making [1].

Clinical Diagnostic Accuracy Sensitivity Specificity Infection Imaging

Quantitative Differentiation of Infection from Sterile Inflammation: T/NT Ratio >5 in Rabbit Model vs. No Accumulation in LPS-Induced Inflammation

In a rabbit model of experimental thigh muscle infection (Klebsiella pneumoniae) versus lipopolysaccharide (LPS)-induced sterile inflammation, ⁹⁹ᵐTc-labeled UBI 29-41 demonstrated high target-to-nontarget (T/NT) ratios (>5) in infected tissue from 1 hour post-injection, while showing no accumulation in the LPS-inflamed thighs [1]. This is a critical differentiation, as conventional tracers like ⁶⁷Ga-citrate and ¹⁸F-FDG accumulate in both infection and sterile inflammation, leading to ambiguous diagnostic interpretations [2]. In the same comparative study, the UBI 18-35 fragment achieved lower T/NT ratios (between 2 and 3) in mice, indicating that the 29-41 fragment offers superior imaging contrast [1].

Infection Specificity Sterile Inflammation Discrimination T/NT Ratio

Lyophilized Kit Formulation Achieves >95% Radiochemical Purity and 5-Month Stability for Routine Clinical Use

A lyophilized kit formulation for ⁹⁹ᵐTc-UBI 29-41 was optimized containing 50.0 μg UBI 29-41, 4.4 μg SnF₂, 13.6 μg Na₂P₂O₇, and 70.0 μg KBH₄, achieving radiochemical purity consistently >95% after a 5-minute boiling bath incubation with pertechnetate [1]. The labeled product demonstrated stability at room temperature for over 24 hours and the lyophilized kit remained stable for more than five months when stored at 4°C [1]. This kit-based approach enables decentralized, on-demand preparation in hospital radiopharmacies, eliminating the need for complex on-site peptide synthesis or purification steps. In comparison, many experimental AMP-based tracers require HPLC purification immediately before use, limiting their practical clinical adoption [2].

Kit Formulation Radiochemical Purity Stability Clinical Translation

Quantitative Monitoring of Antibacterial Therapy Efficacy: ⁹⁹ᵐTc-UBI 29-41 Uptake Correlates with Viable Bacterial Burden (r² > 0.80)

In a murine model of S. aureus infection, decreasing amounts of ⁹⁹ᵐTc-UBI 29-41 accumulation at the infection site correlated strongly (r² > 0.81; P < 0.001) with increasing doses of cloxacillin [1]. Similarly, the tracer's accumulation correlated (r² > 0.80; P < 0.001) with the number of viable antibiotic-resistant S. aureus at the infection site following treatment with hLF 1-11 peptide [1]. This quantitative relationship enables non-invasive monitoring of antibacterial therapy efficacy, a capability not demonstrated for conventional infection tracers like ⁶⁷Ga-citrate or ¹⁸F-FDG, whose uptake is confounded by post-treatment inflammatory changes [2].

Therapy Monitoring Antibacterial Efficacy Bacterial Burden Correlation

Ubiquicidin(29-41): Validated Application Scenarios for Research and Clinical Procurement


Differentiation of Orthopedic Implant Infection from Aseptic Loosening

In patients with suspected orthopedic implant infection, ⁹⁹ᵐTc-UBI 29-41 scintigraphy achieved 100% sensitivity, specificity, positive predictive value, and negative predictive value (n=9) for differentiating bacterial infection from sterile inflammation [1]. This addresses a critical clinical dilemma where conventional imaging (X-ray, CT, three-phase bone scan) cannot reliably distinguish septic from aseptic loosening. Procurement of ⁹⁹ᵐTc-UBI 29-41 kits enables nuclear medicine departments to provide definitive diagnosis, potentially avoiding unnecessary revision surgeries and hardware removal [2].

Detection of Postsurgical Mediastinitis After Cardiac Surgery

In a cohort of 13 patients with suspected mediastinitis following cardiac surgery, ⁹⁹ᵐTc-UBI 29-41 imaging achieved sensitivity of 83% and specificity of 85-100% (depending on observer and threshold criteria) for detecting infection confirmed by bacterial culture [3]. Semiquantitative analysis showed significantly higher mediastinum uptake in infected patients (60.4 ± 10.3 counts/pixel) compared to non-infected patients (47.4 ± 5.5 counts/pixel; p = 0.01) [3]. This provides a rapid, non-invasive diagnostic alternative to exploratory surgery in a high-risk postoperative population.

PET/CT Imaging of Chronic Osteomyelitis with ⁶⁸Ga-DOTA-UBI 29-41

In a pilot study of 7 patients with chronic osteomyelitis, ⁶⁸Ga-DOTA-UBI (29-41) PET/CT correctly identified infection foci in 6/7 patients (86%), confirmed by intraoperative culture [4]. Quantitative SUV analysis showed target lesion SUV values ranging from 2.8 to 4.4 (liver SUV: 1.4-2.8), enabling objective interpretation of infection presence [4]. This demonstrates the versatility of the UBI 29-41 scaffold across both SPECT (⁹⁹ᵐTc) and PET (⁶⁸Ga) imaging modalities, expanding procurement options based on institutional infrastructure.

Preclinical Evaluation of Novel Infection Imaging Probes Using UBI 29-41 as Benchmark

UBI 29-41 serves as the established benchmark for evaluating next-generation infection imaging probes. In a 2024 study, a 2-APBA-modified UBI 29-41 conjugate demonstrated enhanced uptake in S. aureus compared to the parent UBI 29-41 peptide, with improved target-to-nontarget ratios in rat PET imaging [5]. Similarly, dendrimeric multivalent UBI 29-41 constructs (NBD-UBIdend) enabled optical detection of bacteria in explanted human lung tissue, demonstrating the scaffold's utility beyond nuclear imaging [6]. Procurement of the base UBI 29-41 peptide is essential for laboratories developing derivative probes or conducting comparative studies.

Technical Documentation Hub

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